2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties . The presence of the 4-chlorophenyl group and the thiophen-2-ylmethyl group in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves the following steps :
Formation of the imidazo[2,1-b]thiazole core: This is usually achieved by the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorophenyl isothiocyanate with 2-aminothiazole can form the imidazo[2,1-b]thiazole core.
Introduction of the acetamide group: This step involves the reaction of the imidazo[2,1-b]thiazole derivative with an appropriate acylating agent, such as acetic anhydride, to introduce the acetamide group.
Attachment of the thiophen-2-ylmethyl group: The final step involves the reaction of the intermediate compound with thiophen-2-ylmethylamine under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols. This can lead to the formation of substituted derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has shown promising activity against various biological targets, making it a potential candidate for further biological studies.
Medicine: The compound has demonstrated anticancer activity in vitro, indicating its potential as a lead compound for the development of new anticancer agents.
Industry: Due to its diverse biological activities, the compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in cancer cells. For example, it may inhibit the activity of kinases involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells.
Comparison with Similar Compounds
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide can be compared with other imidazo[2,1-b]thiazole derivatives :
Levamisole: A well-known imidazo[2,1-b]thiazole derivative used as an immunomodulator and antihelminthic agent. Unlike this compound, Levamisole is primarily used for its immunostimulatory properties.
CITCO: Another imidazo[2,1-b]thiazole derivative that acts as a constitutive androstane receptor agonist. CITCO is used in research to study the regulation of drug-metabolizing enzymes.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS2/c19-13-5-3-12(4-6-13)16-10-22-14(11-25-18(22)21-16)8-17(23)20-9-15-2-1-7-24-15/h1-7,10-11H,8-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRRJOKIEOUTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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